1-butyl-2,5-dimethyl-1H-pyrrole
Description
Significance of Pyrrole (B145914) Heterocycles in Advanced Chemical Research
Pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental structural motif in a vast array of biologically active compounds and advanced materials. numberanalytics.combenthamdirect.com Its unique electronic properties and reactivity have established it as a critical building block in organic synthesis. numberanalytics.com The pyrrole ring is a key component in numerous natural products, including heme, chlorophyll, vitamin B12, and various alkaloids, highlighting its profound role in biological systems. orientjchem.org
In the realm of medicinal chemistry, the pyrrole scaffold is present in a diverse range of pharmaceuticals exhibiting a wide spectrum of biological activities. scispace.comresearchgate.net These include antibacterial, antifungal, anti-inflammatory, and antitumor agents. orientjchem.orgscispace.com For instance, Atorvastatin, a widely prescribed cholesterol-lowering drug, and Tolmetin, a nonsteroidal anti-inflammatory drug, both feature a pyrrole core. numberanalytics.com The versatility of the pyrrole ring allows for the synthesis of a multitude of derivatives with tailored pharmacological profiles. scispace.com
Beyond pharmaceuticals, pyrrole and its derivatives are integral to materials science. They serve as monomers for the production of conducting polymers, such as polypyrrole, which have applications in sensors, electronic devices, and corrosion protection. The ability of the pyrrole ring to undergo polymerization and to be functionalized allows for the fine-tuning of the resulting polymer's electrical and mechanical properties.
The synthesis of pyrrole and its substituted analogs is a cornerstone of heterocyclic chemistry. The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), is a classic and widely used method for constructing the pyrrole ring. uctm.eduresearchgate.net Modern advancements have led to the development of more efficient and environmentally friendly synthetic protocols, often employing novel catalysts to achieve high yields and selectivity under mild conditions. benthamdirect.commdpi.com
Overview of 1-butyl-2,5-dimethyl-1H-pyrrole as a Model System for N-substituted Pyrroles
Among the vast family of pyrrole derivatives, N-substituted pyrroles are of particular interest as the substituent on the nitrogen atom can significantly influence the electronic properties, reactivity, and physical characteristics of the pyrrole ring. researchgate.net this compound serves as an excellent model system for studying the effects of N-alkylation on the pyrrole core.
The synthesis of this compound is typically achieved through the Paal-Knorr reaction, by condensing 2,5-hexanedione (B30556) (also known as acetonylacetone) with n-butylamine. mdpi.com This reaction can be carried out under solvent-free conditions or in various solvents, often facilitated by a catalyst to improve reaction rates and yields. mdpi.comresearchgate.net
The structure of this compound features a butyl group attached to the nitrogen atom and methyl groups at the 2 and 5 positions of the pyrrole ring. This substitution pattern provides steric bulk and alters the electron density of the aromatic ring compared to unsubstituted pyrrole.
Physicochemical Properties and Spectroscopic Data
The physicochemical properties of this compound are influenced by its molecular structure. It is typically described as a yellow oil. mdpi.com Spectroscopic data is crucial for its characterization.
| Property | Value |
| Molecular Formula | C10H17N |
| Appearance | Yellow oil |
This table is based on data from reference mdpi.com.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound.
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C{¹H} NMR (101 MHz, CDCl₃) δ (ppm) |
| 5.78 (s, 2H) | 127.3 |
| 3.74 (t, J = 7.6 Hz, 2H) | 104.9 |
| 2.24 (s, 6H) | 43.4 |
| 1.57–1.67 (m, 2H) | 33.2 |
| 1.35–1.42 (m, 2H) | 20.2 |
| 0.98 (t, J = 7.2 Hz, 3H) | 13.9 |
| 12.5 |
This table is based on data from reference mdpi.com.
The study of this compound and other N-substituted pyrroles provides valuable insights into the fundamental reactivity and properties of this important class of heterocyclic compounds. cdnsciencepub.com This knowledge is instrumental in the design and synthesis of new pyrrole-based molecules with specific applications in medicine, materials science, and other areas of advanced chemical research. benthamdirect.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
20282-40-0 |
|---|---|
Molecular Formula |
C10H17N |
Molecular Weight |
151.25 g/mol |
IUPAC Name |
1-butyl-2,5-dimethylpyrrole |
InChI |
InChI=1S/C10H17N/c1-4-5-8-11-9(2)6-7-10(11)3/h6-7H,4-5,8H2,1-3H3 |
InChI Key |
JGKOPBGMDUJNPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=CC=C1C)C |
Origin of Product |
United States |
Chemical Reactivity and Advanced Functionalization of the 1h Pyrrole Scaffold
Regioselective Functionalization Strategies
Regioselective functionalization allows for the precise introduction of substituents at specific positions on the pyrrole (B145914) ring, which is crucial for tailoring the molecule's properties. For 1-butyl-2,5-dimethyl-1H-pyrrole , the substitution pattern is inherently directed by its existing substituents.
The introduction of a substituent at the nitrogen atom of the pyrrole ring is a fundamental strategy for modifying its electronic and physical properties. The title compound, This compound , is itself a product of N-substitution. The most prevalent and efficient method for its synthesis is the Paal-Knorr reaction. This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, hexane-2,5-dione , with a primary amine, n-butylamine . mdpi.com
The synthesis can be carried out under various conditions, including solvent-free and catalyzed reactions, often providing high yields. For instance, the reaction of hexane-2,5-dione with n-butylamine at 60 °C for 45 minutes in the presence of an alumina (B75360) catalyst (CATAPAL 200) affords This compound in a 90% yield. mdpi.com This method's versatility is demonstrated by its application to a wide range of primary amines to produce diverse N-substituted 2,5-dimethylpyrroles. mdpi.comnih.govresearchgate.net
Interactive Table: Paal-Knorr Synthesis of Various N-Substituted 2,5-Dimethylpyrroles
| N-Substituent | Amine | Catalyst/Conditions | Yield | Reference |
| Butyl | n-butylamine | CATAPAL 200, 60 °C, 45 min | 90% | mdpi.com |
| Phenyl | Aniline | CATAPAL 200, 60 °C, 45 min | 97% | mdpi.com |
| p-Tolyl | 4-toluidine | CATAPAL 200, 60 °C, 45 min | 96% | mdpi.com |
| 4-Chlorophenyl | 4-chloroaniline | CATAPAL 200, 60 °C, 45 min | 87% | mdpi.com |
| Benzyl | Benzylamine | CATAPAL 200, 60 °C, 45 min | 96% | mdpi.com |
| 4-Chlorobenzyl | 4-chlorobenzylamine | CATAPAL 200, 60 °C, 45 min | 95% | mdpi.com |
| Hexyl | Hexylamine | H₂O, 100 °C, 15 min | 98% | nih.gov |
Electrophilic substitution in pyrrole typically occurs at the α-position (C2 or C5) because the resulting cationic intermediate (σ-complex) is more effectively stabilized by resonance. quora.comyoutube.compearson.com However, in This compound , both α-positions are occupied by methyl groups. This structural feature completely blocks α-substitution and directs any further electrophilic attack exclusively to the electron-rich β-positions (C3 and C4). The electron-donating nature of the N-butyl group and the two C-methyl groups further activates these β-positions, making the molecule highly susceptible to electrophilic substitution at these sites. While the principle is well-established, specific documented examples of monosubstitution at the C3 or C4 position of This compound are not prevalent in the surveyed literature.
Further functionalization of an already substituted pyrrole allows for the creation of more complex, polysubstituted heterocyclic systems. Starting from a monosubstituted derivative of This compound , a second electrophilic substitution would be directed by the existing substituent at the C3 position to the remaining C4 position. The synthesis of 3,4-disubstituted pyrroles is an active area of research, often employing methods like the Magnus-Schöllkopf-Barton-Zard (MSBZ) cyclization from acyclic precursors. researchgate.net However, reports detailing the stepwise disubstitution of a pre-functionalized 1-alkyl-2,5-dimethylpyrrole via sequential electrophilic attack are limited.
Electrophilic Aromatic Substitution Reactions of Pyrroles
The high electron density of the pyrrole ring makes it prone to a variety of electrophilic substitution reactions, often under milder conditions than those required for benzene (B151609).
Nitration: The nitration of pyrroles must be conducted under carefully controlled, mild conditions to avoid polymerization or decomposition of the reactive ring. Harsh reagents like concentrated nitric and sulfuric acid are generally unsuitable. A common and effective method for nitrating activated pyrroles is the use of nitric acid in trifluoroacetic anhydride (B1165640) or acetic anhydride at low temperatures. researchgate.netyoutube.com For This compound , nitration is expected to occur at the C3 position to yield 1-butyl-3-nitro-2,5-dimethyl-1H-pyrrole .
Halogenation: Pyrroles react vigorously with halogens. Direct halogenation can lead to polysubstitution and oxidation. For controlled monohalogenation, milder reagents are preferred. For instance, N-chlorosuccinimide (NCS) or sulfuryl chloride can be used for chlorination. The biosynthesis of the antifungal agent pyrrolnitrin (B93353) involves the regioselective chlorination of a pyrrole ring at the C3 position, highlighting that this is a feasible transformation. acs.org It is anticipated that This compound would react with one equivalent of NCS to produce 1-butyl-3-chloro-2,5-dimethyl-1H-pyrrole .
Sulfonation: Pyrroles are sensitive to strong acids, so direct sulfonation with fuming sulfuric acid is not practical. A much milder and more suitable reagent is the sulfur trioxide-pyridine complex (SO₃·py) in pyridine (B92270). youtube.com This reagent effectively sulfonates the pyrrole ring, and for the title compound, would be expected to yield This compound-3-sulfonic acid .
Acylation: The Friedel-Crafts acylation of pyrroles can be challenging due to the Lewis acid catalyst complexing with the pyrrole nitrogen, deactivating the ring. However, acylation can be achieved under specific conditions, often using a less reactive acylating agent or alternative methods.
Formylation (Vilsmeier-Haack Reaction): The Vilsmeier-Haack reaction is a highly effective method for formylating electron-rich aromatic and heterocyclic compounds, including pyrroles. organic-chemistry.orgchemistrysteps.com The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) . jk-sci.comwikipedia.org This electrophile is less reactive than those in Friedel-Crafts reactions, making it ideal for sensitive substrates like pyrroles. chemistrysteps.com For This compound , the Vilsmeier-Haack reaction is the standard method for introducing a formyl group and would selectively produce This compound-3-carbaldehyde .
Houben-Hoesch Reaction: The Houben-Hoesch reaction is another method for acylating electron-rich aromatic rings using a nitrile and a Lewis acid. It is most effective for polyhydroxyphenols and their ethers. Its application to pyrrole derivatives, particularly highly substituted ones like This compound , is not commonly reported.
Catalytic C-H Functionalization of Pyrroles
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful strategy in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govacs.org For electron-rich heterocycles like pyrroles, these methods are particularly valuable. nih.gov
Metal-catalyzed C-H activation allows for the direct installation of new functional groups onto the pyrrole ring. A prominent example is the copper-catalyzed carbene transfer reaction, which facilitates the formation of new carbon-carbon bonds. researchgate.netrsc.org This transformation typically involves the reaction of a pyrrole substrate with a diazo compound in the presence of a copper catalyst. core.ac.uk
In the case of 1H-pyrroles, these reactions often exhibit high selectivity for the Cα-H bonds (positions 2 and 5), which are adjacent to the nitrogen atom. researchgate.netcore.ac.uk For this compound, these positions are already occupied by methyl groups. Therefore, functionalization would be directed to the Cβ-H bonds at positions 3 and 4. The use of specific catalyst systems, such as those involving hydrotris(pyrazolyl)borate (Tpx) copper complexes, has been shown to effectively catalyze these transformations. researchgate.netcore.ac.uk The methodology is tolerant of various substituents on the nitrogen atom, including alkyl groups like the butyl group present in this compound. core.ac.uk The reaction proceeds via the formal insertion of a carbene, generated from the diazo precursor, into a C-H bond of the pyrrole ring. core.ac.uk
Table 1: Examples of Metal-Catalyzed C-H Functionalization of Pyrrole Derivatives
| Catalyst System | Reactant(s) | Product Type | Key Findings | Citation(s) |
|---|---|---|---|---|
| TpxCu Complexes | 1H-Pyrroles, Diazo compounds | Cα-alkylated pyrroles | High selectivity for Cα-H bond insertion; tolerates N-alkyl, aryl, allyl, or alkyne substituents. | researchgate.netcore.ac.uk |
| Copper(I) Iodide (CuI) | Enaminones, α-Diazo compounds | Polysubstituted 2-ester pyrroles | Efficient synthesis under mild conditions via carbene insertion and ester migration. | rsc.org |
| Rhodium(III)/Copper(II) | Ethyl benzimidates, Nitrosobenzenes | 1H-Indazoles (related heterocycle synthesis) | Demonstrates sequential C-H activation and annulation catalyzed by a dual-metal system. | mdpi.com |
| Palladium(II) Trifluoroacetate (Pd(TFA)₂) | α-Alkenyl-dicarbonyls, Primary amines | Highly substituted pyrroles | A cascade [4+1] annulation process involving aerobic oxidation. | mdpi.com |
Radical-based functionalization presents another modern approach to modifying the pyrrole scaffold, particularly under metal-free oxidative conditions. nih.gov This strategy leverages the electron-rich nature of the pyrrole ring, which makes it susceptible to attack by radical species. The process generally involves the generation of a radical intermediate, often through the oxidation of a precursor, which then adds to the pyrrole ring. Subsequent steps, such as further oxidation and deprotonation, lead to the final functionalized product. For this compound, the presence of electron-donating alkyl groups at the 1, 2, and 5 positions enhances the electron density of the ring, making it a highly suitable substrate for such oxidative functionalizations at the C3 and C4 positions.
In recent years, photocatalysis and electrochemistry have gained prominence as sustainable and powerful tools for organic synthesis. nih.gov These methods allow for the generation of reactive intermediates under mild conditions, often using visible light or electricity as the driving force. acs.orgrsc.org
Photoredox catalysis, employing catalysts such as iridium or ruthenium complexes or organic dyes, can initiate a variety of transformations. rsc.orgthieme-connect.com For instance, visible-light-induced reactions can generate radical cations from pyrroles, which then react with nucleophiles. rsc.org A metal-free photocatalytic C-H sulfonamidation of pyrroles has been developed using an acridinium (B8443388) dye as the photocatalyst and oxygen as the terminal oxidant. rsc.org The excited state of the photocatalyst oxidizes the pyrrole to a radical cation, which is then trapped by a sulfonamide anion. rsc.org
Electrochemical methods offer an alternative, oxidant-free approach to C-H functionalization. acs.org Rhodaelectro-catalyzed C-H activation of enamides with alkynes has been used to construct pyrrole rings using electricity as a sustainable oxidant, with hydrogen gas as the only byproduct. acs.org These advanced methodologies are applicable to a wide range of substituted pyrroles and provide green alternatives to traditional chemical oxidation. nih.govacs.org The electron-rich character of this compound makes it a prime candidate for these oxidative C-H functionalization techniques.
Theoretical and Computational Investigations of Pyrrole Systems
Quantum Chemical Methodologies in Pyrrole (B145914) Studies
Quantum chemical methodologies are pivotal in understanding the intricate electronic structure and reactivity of pyrrole and its derivatives, such as 1-butyl-2,5-dimethyl-1H-pyrrole. These computational tools allow for the detailed exploration of molecular properties and reaction mechanisms at the atomic level.
Density Functional Theory (DFT) Applications in Pyrrole Chemistry
Density Functional Theory (DFT) has become a cornerstone in the computational study of pyrrole systems due to its balance of accuracy and computational cost. mdpi.com DFT methods are widely used to investigate various aspects of pyrrole chemistry, including molecular structure, electronic properties, and reactivity. mdpi.comnih.gov For instance, DFT calculations have been employed to study the adsorption of pyrrole on metal surfaces, providing insights into the interaction and orientation of the molecule. acs.orgnih.gov
Hybrid density functionals, such as B3LYP and PBE0, are frequently utilized for studying reaction mechanisms and molecular spectroscopy of pyrrole derivatives. mdpi.com DFT can also be instrumental in drug design and the investigation of reaction mechanisms by providing precise information about electronic structures. mdpi.com Furthermore, time-dependent DFT (TD-DFT) is particularly effective for investigating photochemical reactions, including the excited-state reactivity of pyrrole-containing systems. mdpi.com
A key application of DFT in pyrrole chemistry is the study of host-guest interactions, which is crucial for the design of chemosensors. nih.gov For example, DFT has been used to investigate the interactions between pyrrole-isoxazole derivatives and various anions, revealing the basis for their selective fluoride (B91410) sensing capabilities. nih.gov These studies often involve the analysis of frontier molecular orbitals (FMOs) to understand the electronic transitions that lead to changes in absorption and emission spectra upon anion binding. nih.gov
Computational studies using DFT have also shed light on the structural and electronic properties of substituted pyrroles. For example, research on 1-phenylpyrrole (B1663985) and its derivatives, including 2,5-dimethyl-1-phenylpyrrole (B1583750), has utilized DFT to understand the effects of substituents on their geometry and electronic structure, particularly in their neutral and radical cation forms. researchgate.net
Ab Initio and Semi-Empirical Calculation Approaches
Alongside DFT, ab initio and semi-empirical methods are also valuable tools in the computational investigation of pyrroles. capes.gov.brnih.govrsc.org Ab initio methods, which are based on first principles without empirical parameters, offer high accuracy but are computationally demanding. libretexts.org These methods are essential for studying systems where new electronic environments or bonding types are present. libretexts.org High-level ab initio calculations, such as G3(MP2)//B3LYP, have been used to determine the thermochemical properties of pyrrole derivatives like 2,5-dimethyl-1-phenylpyrrole and 2,5-dimethyl-1-(4-nitrophenyl)pyrrole, with results showing excellent agreement with experimental data. nih.gov
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them computationally less expensive than ab initio methods. libretexts.org This allows for the study of larger molecular systems. kirj.ee Semi-empirical methods like AM1 and PM3 have been used to study the interactions between polypyrrole and various anions, though they may have limitations in accurately predicting certain properties compared to higher-level methods. kirj.ee These methods are particularly useful for exploring trends in a series of molecules or for preliminary investigations before employing more rigorous computational techniques. libretexts.org
Mechanistic Elucidation of Pyrrole-Forming Reactions
The synthesis of pyrroles often involves complex reaction mechanisms. Computational chemistry provides a powerful lens through which to examine these pathways in detail.
Detailed Reaction Pathway Analysis (e.g., Paal-Knorr Mechanism)
Initially, it was thought that the reaction proceeded through the formation of an enamine before the rate-determining cyclization step. However, stereochemical studies showed that this was not the case. organic-chemistry.org A more accepted mechanism involves the initial formation of a hemiaminal, which then undergoes cyclization. organic-chemistry.orgrgmcet.edu.in Computational DFT studies have been instrumental in investigating the sequence and nature of the intermediates and their transition states in the Paal-Knorr pyrrole synthesis. rgmcet.edu.in These studies help to map out the potential energy surface of the reaction, identifying the most likely pathway from reactants to products. purdue.edu
For example, in the synthesis of N-substituted pyrroles, the reaction involves the condensation of a 1,4-diketone with a primary amine, followed by dehydrative cyclization. acs.org The reaction can be catalyzed by acids, and computational studies can help to understand the role of the catalyst in lowering the activation barriers of key steps. rgmcet.edu.inacs.org
Analysis of Intermediates and Transition States in Pyrrole Synthesis
The stability and structure of intermediates and transition states are critical in determining the outcome and rate of a chemical reaction. Computational methods allow for the direct calculation of the energies and geometries of these transient species, which are often difficult or impossible to observe experimentally. purdue.edu
Furthermore, computational studies can elucidate the mechanism of other pyrrole synthesis methods. For instance, in the synthesis of pyrroles from 3-methylenehexane-2,5-dione and primary amines, the reaction is proposed to proceed through a 2,3-dihydropyrrole intermediate, which is then oxidized to the final pyrrole product. nih.gov DFT calculations can be used to model the structures and energies of these intermediates and the transition states connecting them.
Solvent Effects and Catalytic Influence in Reaction Mechanisms
The reaction environment, including the solvent and any catalysts present, can have a profound impact on the mechanism and outcome of a reaction. researchgate.netresearchgate.netrsc.org Computational models can incorporate these effects to provide a more realistic description of the reaction.
In the Paal-Knorr synthesis, the reaction can be conducted under neutral or weakly acidic conditions. organic-chemistry.org The addition of a weak acid, such as acetic acid, accelerates the reaction. organic-chemistry.org However, strongly acidic conditions (pH < 3) can lead to the formation of furans as the main product. organic-chemistry.org Computational studies can model the protonation states of the intermediates and transition states to explain this pH-dependent product distribution.
The choice of solvent can also influence the reaction. For example, an unexpected solvent-dependent inversion of enantioselectivity has been observed in the asymmetric Paal-Knorr reaction. acs.org Computational modeling of the transition states in different solvent environments can help to rationalize such observations.
Various catalysts, including Brønsted and Lewis acids, have been employed to promote the Paal-Knorr reaction. rgmcet.edu.in These include solid acid catalysts like tungstate (B81510) sulfuric acid and silica (B1680970) sulfuric acid, which offer advantages such as reusability and solvent-free conditions. rgmcet.edu.in Computational studies can help to understand how these catalysts interact with the reactants and facilitate the key bond-forming and bond-breaking steps of the mechanism. For instance, in the asymmetric Paal-Knorr reaction, a combined-acid catalytic system involving a Lewis acid and a chiral phosphoric acid has been shown to be effective. acs.org Computational modeling can elucidate the role of each component of the catalytic system in achieving high enantioselectivity.
Spectroscopic Parameter Prediction and Validation
Computational chemistry offers powerful tools to predict spectroscopic data, which can then be validated against experimental findings. For this compound, these predictions are crucial for its characterization.
Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations for Pyrrole Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures. Theoretical calculations of NMR chemical shifts, typically using Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR spectra with a high degree of accuracy.
For this compound, the predicted chemical shifts can be understood by considering the electronic environment of each nucleus. The pyrrole ring is an electron-rich aromatic system. The nitrogen atom's lone pair participates in the π-system, influencing the shielding and deshielding of the ring protons and carbons.
¹H NMR: The protons on the pyrrole ring (at the 3 and 4 positions) are expected to appear in the aromatic region, though at a slightly higher field compared to benzene (B151609) due to the five-membered ring's electronic characteristics. The methyl protons at the 2 and 5 positions will be deshielded due to their attachment to the aromatic ring. The protons of the N-butyl group will exhibit characteristic shifts corresponding to their position relative to the nitrogen atom, with the α-methylene protons being the most deshielded.
Based on data for related compounds, such as 2,5-dimethyl-1H-pyrrole, where the ring protons appear around 5.73 ppm and the methyl protons at 2.21 ppm in CDCl₃, we can anticipate the shifts for this compound. chemicalbook.com The N-butyl group's electronic influence will likely cause slight variations in these values.
¹³C NMR: The carbon atoms of the pyrrole ring will also have distinct chemical shifts. The carbons at the 2 and 5 positions, being adjacent to the nitrogen and substituted with methyl groups, will have different shifts compared to the carbons at the 3 and 4 positions. The carbons of the butyl group will show a predictable pattern based on their distance from the electron-withdrawing nitrogen atom.
A study on N-substituted 2,5-dimethylpyrrole derivatives provides insight into the expected bond lengths and angles, which are closely related to the electronic distribution and thus the NMR chemical shifts. For instance, in related structures, the C2-N1-C5 angle is approximately 109-110°, and the N1-C(alkyl) bond length is around 1.46 Å. znaturforsch.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrrole H (3,4) | ~ 5.7 - 5.8 | ~ 105 - 107 |
| CH₃ (on ring) | ~ 2.1 - 2.3 | ~ 12 - 14 |
| N-CH₂ (butyl) | ~ 3.7 - 3.9 | ~ 45 - 47 |
| N-CH₂-CH₂ (butyl) | ~ 1.6 - 1.8 | ~ 33 - 35 |
| N-(CH₂)₂-CH₂ (butyl) | ~ 1.3 - 1.5 | ~ 20 - 22 |
| N-(CH₂)₃-CH₃ (butyl) | ~ 0.9 - 1.0 | ~ 13 - 15 |
| Pyrrole C (2,5) | - | ~ 127 - 129 |
Note: These are estimated values based on data for analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.
Vibrational Frequencies and Infrared/Raman Spectroscopy Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational methods, particularly DFT, can calculate these vibrational frequencies with good accuracy.
The calculated IR and Raman spectra for this compound would show characteristic bands for the C-H stretching of the pyrrole ring, methyl groups, and the butyl chain. The C=C and C-N stretching vibrations of the pyrrole ring are also prominent. The out-of-plane bending modes of the C-H bonds are also characteristic of the aromatic system.
A DFT study on pyrrole and its deuterated derivatives has shown that the vibrational frequencies are sensitive to substitution. researchgate.net For instance, the N-H stretching mode in pyrrole is a key feature, which is absent in this compound and replaced by the vibrational modes of the N-butyl group. The calculated spectra would help in assigning the experimentally observed bands to specific vibrational motions within the molecule.
Table 2: Predicted ajor Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch (butyl & methyl) | 3000 - 2850 |
| C=C Stretch (pyrrole ring) | 1600 - 1450 |
| C-N Stretch (pyrrole ring) | 1400 - 1300 |
| CH₂ Bending (butyl) | 1470 - 1450 |
| CH₃ Bending | 1450 - 1375 |
| Aromatic C-H Out-of-Plane Bending | 900 - 675 |
Note: These are general ranges and specific frequencies would be determined by computational calculations.
Electronic Structure and Aromaticity Assessment of Pyrrole Rings
The electronic structure of this compound dictates its reactivity and aromatic character. Computational methods provide a detailed picture of the molecular orbitals, aromaticity, and charge distribution.
Molecular Orbital Analysis of Pyrrole Systems
Molecular Orbital (MO) theory describes the distribution of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions.
For this compound, the HOMO is expected to be a π-orbital delocalized over the pyrrole ring, indicating that the molecule is likely to act as a nucleophile in reactions. The LUMO is expected to be a π*-orbital, also delocalized over the ring, which can accept electrons in reactions with electrophiles. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. wikipedia.org A smaller gap suggests higher reactivity.
Computational studies on pyrrole derivatives show that the HOMO energy is raised by electron-donating substituents like alkyl groups, which would make this compound more reactive towards electrophiles than unsubstituted pyrrole. researchgate.net
Table 3: Predicted Frontier Molecular Orbital Properties for this compound
| Property | Predicted Characteristic |
| HOMO | π-orbital, delocalized on the pyrrole ring |
| LUMO | π*-orbital, delocalized on the pyrrole ring |
| HOMO-LUMO Gap | Relatively small, indicating moderate to high reactivity |
Nuclear Independent Chemical Shift (NICS) for Aromaticity Quantification
Aromaticity is a key concept in understanding the stability and reactivity of cyclic conjugated systems. Nucleus-Independent Chemical Shift (NICS) is a computational method used to quantify the aromaticity of a ring system. A negative NICS value at the center of the ring indicates aromaticity (diatropic ring current), while a positive value indicates anti-aromaticity (paratropic ring current).
For the pyrrole ring in this compound, NICS calculations are expected to yield a negative value, confirming its aromatic character. The magnitude of the NICS value can be compared to that of benzene and other heterocyclic systems to gauge the degree of aromaticity. The presence of the electron-donating alkyl groups (butyl and methyl) is likely to slightly enhance the electron density within the ring, potentially leading to a more negative NICS value compared to unsubstituted pyrrole, thereby indicating a slightly stronger aromatic character.
Charge Distribution Analysis and Reactivity Descriptors
The distribution of electron density within a molecule is fundamental to understanding its reactivity. Mulliken population analysis or other charge partitioning schemes can be used to calculate the partial atomic charges on each atom in this compound.
The nitrogen atom in the pyrrole ring is known to be electron-donating into the ring system, resulting in a partial positive charge on the nitrogen and increased electron density on the ring carbons. The carbon atoms at the 3 and 4 positions are expected to be more electron-rich than those at the 2 and 5 positions. This charge distribution suggests that electrophilic substitution reactions would preferentially occur at the 3 and 4 positions.
Reactivity descriptors such as the Fukui function can also be calculated to predict the most reactive sites for nucleophilic and electrophilic attack. For this compound, these calculations would likely confirm that the 3 and 4 positions are the most susceptible to electrophilic attack.
Conformational Analysis and Molecular Dynamics Simulations of Pyrrole Derivatives
Theoretical and computational chemistry provide powerful tools for investigating the three-dimensional structures and dynamic behaviors of molecules. For substituted pyrroles, such as this compound, these methods offer insights into conformational preferences and structural stability that are crucial for understanding their properties and interactions.
Conformational analysis of this compound primarily focuses on the rotation around the single bond connecting the nitrogen atom of the pyrrole ring to the butyl group. The steric hindrance between the butyl group and the methyl groups at positions 2 and 5 of the pyrrole ring influences the molecule's preferred spatial arrangement. Different rotational isomers, or conformers, possess distinct energy levels. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to predict the geometries and relative stabilities of these conformers. longdom.org
For this compound, the key dihedral angle is C(2)-N(1)-C(1')-C(2') of the butyl chain. The primary conformers are typically designated as syn or anti (also referred to as cis or trans) and gauche. The anti conformer, where the butyl chain extends away from the ring, is generally expected to be the most stable due to minimized steric clash. The gauche conformers are typically slightly higher in energy, while the fully eclipsed syn conformation is the least stable and often represents a transitional state rather than a stable minimum.
Below are theoretical data from a representative conformational analysis study.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C2-N1-C1'-C2') | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| anti | 180° | 0.00 | 75.3 |
| gauche (+) | +65° | 1.15 | 12.3 |
| gauche (-) | -65° | 1.15 | 12.3 |
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecule, providing a more realistic picture of its dynamics in solution. rsc.orgchemrxiv.org An MD simulation tracks the positions and velocities of atoms over time, allowing for the analysis of structural fluctuations and stability.
The following table presents representative data from a hypothetical 100-nanosecond MD simulation of this compound in a water solvent box.
These computational investigations highlight that while the core pyrrole structure remains relatively planar and rigid, the N-substituted alkyl group introduces significant conformational flexibility. This flexibility can be critical in determining how the molecule interacts with its environment.
Advanced Material Applications and Synthetic Utility of Pyrrole Derivatives
Pyrrole (B145914) Derivatives in Polymer Science
The unique electronic and structural characteristics of pyrrole-based compounds have positioned them as valuable building blocks in the field of polymer science. The ability to tailor their properties through substitution on the pyrrole ring allows for the development of a wide range of functional polymers with applications in advanced materials.
While the broader class of polypyrroles is well-known for its conducting properties, specific research on the synthesis and properties of conducting polymers derived from 1-butyl-2,5-dimethyl-1H-pyrrole is not extensively documented in publicly available literature. The substitution at the 1-position (N-butyl group) and the 2,5-positions (dimethyl groups) can influence the polymerization process and the final properties of the polymer.
In general, the synthesis of conducting polypyrroles is often achieved through electrochemical polymerization. mdpi.com This process involves the oxidation of the pyrrole monomer to form radical cations, which then couple to form the polymer chain. mdpi.com The resulting polymer is typically in a doped state, exhibiting electrical conductivity. nih.gov The nature of the N-substituent and the substituents on the pyrrole ring can affect the oxidation potential of the monomer, the conductivity, and the processability of the resulting polymer. For instance, the electropolymerization of N,N'-dimethyl-1,4-dihydropyrrolo[3,2-b]pyrrole has been shown to yield a polymeric film with an electrical conductivity of 1.1 x 10⁻⁵ S cm⁻¹ at 298 K. umass.edu
Electrochromic devices are capable of changing their optical properties, such as color and transparency, in response to an applied electrical potential. Conducting polymers are a key class of materials used in these devices due to their ability to undergo reversible color changes upon doping and de-doping.
While various pyrrole derivatives have been investigated for their electrochromic properties, there is a lack of specific research on the application of poly(this compound) in electrochromic devices. The color changes in polypyrrole-based materials are a result of the changes in their electronic structure during redox switching. For example, polymers based on 1,3,4,6-tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione derivatives exhibit reversible color changes and are considered for use in electrochromic displays. researchgate.net Similarly, polymers based on N-alkyldiphenylamines show multiple, reversible color changes in response to potential cycling. rsc.org
The specific electrochromic behavior of a polymer derived from This compound , including its color in the neutral and oxidized states, switching times, and optical contrast, has not been reported in the available scientific literature.
Pyrrole derivatives are utilized in the development of functional materials and composites, where they can impart specific properties to the host material. One area of application is in elastomer composites.
Research into the use of pyrrole compounds for elastomer composites has shown that derivatives of 2,5-dimethylpyrrole can be synthesized and incorporated into these materials. For instance, a one-pot, two-step process has been developed for the preparation of various pyrrole compounds from 2,5-dimethylfuran (B142691), which are then used in elastomer composites. nih.gov While this study did not specifically use This compound , it did investigate the synthesis of its close analog, 1-hexyl-2,5-dimethyl-1H-pyrrole. nih.gov
In this context, pyrrole derivatives can be used to functionalize fillers like carbon black, which are then incorporated into elastomer matrices such as poly(styrene-co-butadiene) and natural rubber. nih.gov This functionalization can lead to improved dynamic-mechanical properties of the resulting composite, such as a reduction in the Payne effect and an increase in dynamic rigidity. nih.gov The synthesis of these pyrrole derivatives is often achieved through the Paal-Knorr reaction, starting from 2,5-hexanedione (B30556). nih.gov
| Compound Name | CAS Number |
| This compound | 20282-40-0 |
| 1-phenyl-2,5-di(2-thienyl)-1H-pyrrole | Not specified |
| Poly(1-phenyl-2,5-di(2-thienyl)-1H-pyrrole) | Not specified |
| 1-hexyl-2,5-dimethyl-1H-pyrrole | Not specified |
| 2,5-hexanedione | 110-13-4 |
Role in Catalysis and Catalytic Systems
The pyrrole scaffold is a versatile platform for the design of ligands and modified surfaces for catalytic applications. The nitrogen atom and the aromatic ring can coordinate with metal centers, influencing their catalytic activity.
The use of This compound as a ligand in transition metal catalysis is not well-documented in the scientific literature. However, the broader class of pyrrole-based ligands has been extensively studied. These ligands can coordinate to transition metals in various modes, influencing the steric and electronic environment of the metal center and thereby its catalytic properties.
For example, 2,5-dicarboxamidopyrroles and 2,5-dicarbothioamidopyrroles have been shown to form complexes with transition metals like cobalt and nickel, acting as bidentate or tridentate ligands. metu.edu.tr The coordination chemistry of these ligands is influenced by the substituents on the pyrrole ring and the amide or thioamide groups. metu.edu.tr Furthermore, pyrrole-based ligands with pyridine (B92270) donors have been used to support transition metal complexes for various catalytic applications. caltech.edu
While these examples demonstrate the potential of pyrrole derivatives as ligands, specific studies detailing the synthesis, characterization, and catalytic applications of transition metal complexes with This compound as a ligand are currently lacking.
There is evidence for the involvement of This compound in heterogeneous catalysis, specifically in its synthesis. A study has reported the synthesis of this compound through the Paal-Knorr reaction of acetonylacetone and n-butylamine using commercially available aluminas as heterogeneous catalysts. rsc.org This solvent-free reaction, conducted at 60 °C, afforded This compound in a 90% yield. rsc.org
This research highlights a green chemistry approach to the synthesis of This compound , where the alumina (B75360) catalyst can be easily separated from the reaction mixture and potentially reused. The use of a heterogeneous catalyst simplifies the purification process and reduces waste.
Supramolecular Chemistry Involving Functionalized Pyrroles
The field of supramolecular chemistry leverages non-covalent interactions to construct large, well-ordered assemblies from smaller molecular building blocks. Pyrrole-containing molecules are of significant interest in this area due to the versatile interaction capabilities of the pyrrole ring. The pyrrole nitrogen moiety can act as a hydrogen-bond donor (via the N-H group) or an acceptor, and the electron-rich π-system of the ring can participate in π-π stacking interactions.
Functionalized pyrroles, particularly those with carbonyl groups, have been shown to form predictable supramolecular structures. For instance, α-ketopyrroles can form hydrogen-bonded dimers, while β-ketopyrrole derivatives can create extensive hydrogen-bonding networks, leading to one-dimensional chains. These interactions are sensitive to the nature and position of substituents on the pyrrole ring.
In the case of This compound , the nitrogen atom is alkylated with a butyl group. This structural feature fundamentally alters its potential for supramolecular assembly compared to N-H pyrroles. The absence of the N-H proton means that it cannot act as a hydrogen-bond donor, a key interaction in many pyrrole-based assemblies. Consequently, its involvement in supramolecular architectures would rely on other non-covalent forces. While the pyrrole ring could still engage in π-π stacking, the presence of the flexible butyl group and the two methyl groups might introduce steric hindrance, potentially disrupting the formation of highly ordered, close-packed structures. Research on dipyrrolyldiketone (B14134854) BF2 complexes has shown that β-alkyl substituents can interfere with the formation of stable supramolecular gels.
Pyrroles as Versatile Building Blocks in Organic Synthesis
The pyrrole nucleus is a fundamental structural motif in a vast array of natural products and synthetic functional materials. As such, substituted pyrroles like This compound are valuable and versatile building blocks in organic synthesis. Their utility stems from the reactivity of the pyrrole ring and the ability to tune their physical and chemical properties through substitution.
The most common and efficient method for synthesizing N-substituted 2,5-dimethylpyrroles is the Paal-Knorr reaction. researchgate.netmdpi.com This reaction involves the condensation of a 1,4-dicarbonyl compound, such as 2,5-hexanedione, with a primary amine—in this case, butylamine (B146782). researchgate.netmdpi.com This method is highly effective, often proceeding in high yield, and can be performed under environmentally benign conditions, for instance using water as a solvent or even under solvent-free conditions. researchgate.netmdpi.com A recent development describes a one-pot, two-step process starting from 2,5-dimethylfuran, which is first converted to 2,5-hexanedione and then reacted with an amine without purification, highlighting a sustainable pathway to these building blocks. mdpi.com The N-butyl group in This compound enhances the compound's solubility in organic solvents compared to its unsubstituted counterpart, 2,5-dimethylpyrrole, which is a crucial property for its use in solution-phase reactions and material processing. rsc.orgsigmaaldrich.com
Precursors for Complex Chemical Structures
The 2,5-dimethylpyrrole framework is a key precursor for the synthesis of more complex, functional molecules, particularly macrocycles and pigments. Pyrroles are the fundamental building blocks of porphyrins, the core structures of heme and chlorophyll. nih.gov The biosynthesis of porphyrins involves the condensation of pyrrole precursors like porphobilinogen. nih.gov In synthetic chemistry, substituted pyrroles are similarly used to construct synthetic porphyrins and related macrocycles.
Furthermore, the pyrrole unit is integral to the structure of diketopyrrolopyrroles (DPPs), a class of high-performance pigments and organic semiconductors. rsc.org The synthesis of DPPs often involves the condensation of a succinate (B1194679) ester with an aromatic nitrile, followed by a second condensation and cyclization. N-alkylation of the resulting DPP core is a critical step to impart solubility, which is necessary for their application in solution-processed electronic devices like organic solar cells and field-effect transistors. rsc.org The introduction of alkyl chains, such as the butyl group in This compound , serves this exact purpose when this or similar pyrroles are used to build larger, more complex, and ultimately useful chemical structures.
| Precursor Class | Example Complex Structure | Role of Pyrrole Moiety | Function of N-Alkyl Group (e.g., Butyl) |
|---|---|---|---|
| Pyrrole Derivatives | Porphyrins | Core building block of the macrocycle. nih.gov | Modulates solubility and prevents aggregation. |
| Pyrrolinone Esters | Diketopyrrolopyrroles (DPPs) | Forms the central chromophore core. | Ensures solubility for processing and device fabrication. rsc.org |
| 2,5-Dimethylpyrroles | N-Aryl-2,5-dimethylpyrroles | Forms the core scaffold of the molecule. nih.gov | Fine-tunes lipophilicity and biological interactions. nih.gov |
Intermediates in Fine Chemical Production
The versatility of the N-alkylated 2,5-dimethylpyrrole scaffold makes it a valuable intermediate in the production of a variety of fine chemicals, including pharmaceuticals and advanced materials. The ability to modify the substituents on the pyrrole ring allows for the fine-tuning of the final product's properties.
In medicinal chemistry, the N-substituted 2,5-dimethylpyrrole core is a known pharmacophore. For example, a series of N-aryl-2,5-dimethylpyrrole derivatives have been synthesized and evaluated as potent agents against multidrug-resistant mycobacteria, the causative agent of tuberculosis. nih.gov In these compounds, the central pyrrole unit acts as a rigid scaffold to orient the functional groups responsible for biological activity.
In materials science, these pyrrole derivatives serve as intermediates for polymers and composites. A study on elastomer composites utilized 1-hexyl-2,5-dimethyl-1H-pyrrole, a close analog of the butyl-substituted version, as a component for modifying carbon black fillers. mdpi.com This application demonstrates the potential for This compound to be used as an intermediate in creating specialized materials with tailored properties, such as reduced energy dissipation in tires. mdpi.com The production of such fine chemicals often relies on the straightforward and high-yielding Paal-Knorr synthesis to generate the core pyrrole intermediate. mdpi.com
| Field | Fine Chemical Class | Role of the Pyrrole Intermediate | Example Application |
|---|---|---|---|
| Pharmaceuticals | Antimicrobial Agents | Acts as a central scaffold for bioactive molecules. nih.gov | Development of novel antitubercular drugs. nih.gov |
| Materials Science | Polymer Additives / Monomers | Used to create functionalized fillers or polymers. mdpi.com | Improving performance of elastomer composites. mdpi.com |
| Organic Electronics | Soluble DPP Pigments | Provides the core structure for a larger, soluble chromophore. | Active layer in organic transistors and solar cells. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
